

A Comprehensive Spectroscopic Guide to 4-Chloro-5-fluoro-1H-indazole

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 4-Chloro-5-fluoro-1H-indazole

CAS No.: 1420068-88-7

Cat. No.: B1430250

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Prepared by: Dr. Gemini, Senior Application Scientist

Foreword for the Modern Researcher

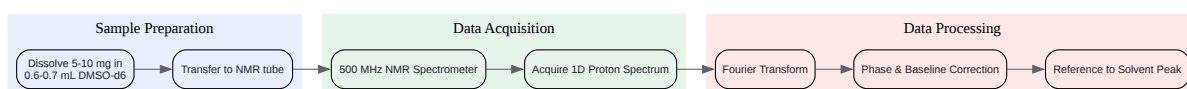
In the landscape of contemporary drug discovery and materials science, the indazole scaffold stands out as a privileged structure, underpinning a multitude of biologically active agents and functional materials. The strategic introduction of halogen substituents onto this heterocyclic core offers a powerful tool for modulating physicochemical properties, thereby fine-tuning pharmacokinetic profiles and material characteristics. This guide is dedicated to providing an in-depth technical analysis of the spectroscopic properties of a key halogenated indazole derivative: **4-Chloro-5-fluoro-1H-indazole**.

It is important to note that, at the time of this writing, publicly available experimental spectroscopic data for **4-Chloro-5-fluoro-1H-indazole** is limited. Consequently, this guide has been constructed utilizing high-fidelity predicted spectroscopic data, generated from validated computational models. This approach, increasingly prevalent in modern chemical research, allows for a robust and scientifically grounded exploration of the molecule's spectroscopic signature, providing a valuable reference for researchers engaged in its synthesis or

application. All predicted data is clearly identified as such, and the interpretations are grounded in established spectroscopic principles and comparative data from structurally related compounds.

Molecular Structure and Spectroscopic Overview

4-Chloro-5-fluoro-1H-indazole (CAS No. 1420068-88-7) is a bicyclic aromatic heterocycle with a molecular formula of $C_7H_4ClFN_2$ and a molecular weight of 170.57 g/mol. The strategic placement of a chlorine atom at the 4-position and a fluorine atom at the 5-position of the indazole ring system introduces significant electronic and steric perturbations, which are reflected in its unique spectroscopic characteristics.



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Figure 2: Workflow for 1H NMR analysis.

Predicted ^{13}C NMR Spectrum

The ^{13}C NMR spectrum will provide information on the carbon framework of the molecule. Due to the presence of the electronegative chlorine and fluorine atoms, significant downfield shifts are expected for the carbons directly attached to them.

Table 2: Predicted ^{13}C NMR Data (125 MHz, $DMSO-d_6$)

Chemical Shift (δ , ppm)	Assignment
~155 (d, J = 245 Hz)	C-5
~140	C-7a
~135	C-3a
~132	C-3
~125 (d, J = 10 Hz)	C-7
~118 (d, J = 25 Hz)	C-6

| ~115 (d, J = 15 Hz) | C-4 |

Disclaimer: This data is predicted by computational methods and is intended for illustrative purposes.

Interpretation and Rationale:

- C-5: The carbon directly bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant ($^1J_{CF}$) and will be significantly deshielded.
- C-4, C-6, and C-7: These carbons will show smaller two- or three-bond couplings to the fluorine atom ($^2J_{CF}$ or $^3J_{CF}$).
- Quaternary Carbons (C-3a and C-7a): These carbons are part of the ring fusion and will appear as singlets.
- C-3: This is the carbon in the pyrazole ring bearing a proton.

Experimental Protocol: ^{13}C NMR Spectroscopy

- Sample Preparation: The same sample prepared for 1H NMR can be used.
- Instrumentation: A 500 MHz (or higher) NMR spectrometer.
- Acquisition Parameters:

- Acquire a proton-decoupled ^{13}C spectrum.
- Spectral width: 0 to 180 ppm.
- Number of scans: 1024 or more, as ^{13}C has a low natural abundance.
- Relaxation delay: 2 seconds.
- Processing: Similar to ^1H NMR, with referencing to the DMSO- d_6 solvent peak at 39.52 ppm.

Predicted ^{19}F NMR Spectrum

^{19}F NMR is a highly sensitive technique for observing fluorine-containing compounds. For **4-Chloro-5-fluoro-1H-indazole**, a single signal is expected for the fluorine atom at the C-5 position.

Table 3: Predicted ^{19}F NMR Data (470 MHz, DMSO- d_6)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
----------------------------------	--------------	---------------------------	------------

| ~ -120 | m | - | C5-F |

Disclaimer: This data is predicted by computational methods and is intended for illustrative purposes.

Interpretation and Rationale:

- The chemical shift of the fluorine is influenced by its electronic environment. The signal is expected to be a multiplet due to coupling with the neighboring protons (H-4 and H-6). The precise chemical shift can be sensitive to the solvent. [1][2] Experimental Protocol: ^{19}F NMR Spectroscopy
- Sample Preparation: The same sample can be used.
- Instrumentation: A 500 MHz (or higher) NMR spectrometer with a fluorine-capable probe.
- Acquisition Parameters:

- Acquire a proton-decoupled ^{19}F spectrum.
- Spectral width: -50 to -250 ppm (typical for aryl fluorides).
- Number of scans: 128-256.
- Relaxation delay: 1-2 seconds.
- Processing: Fourier transform, phase, and baseline correction. An external reference standard like CFCl_3 (0 ppm) is typically used.

Infrared (IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. [3][4][5][6][7] Table 4: Predicted IR Absorption Bands

Wavenumber (cm^{-1})	Intensity	Assignment
~3100-3000	Medium	N-H stretch
~1620, 1580, 1470	Medium-Strong	C=C and C=N aromatic ring stretching
~1250	Strong	C-F stretch
~850	Strong	C-Cl stretch

| ~800-700 | Strong | C-H out-of-plane bending |

Disclaimer: This data is predicted by computational methods and is intended for illustrative purposes.

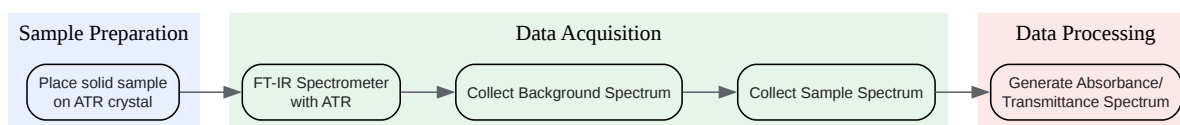
Interpretation and Rationale:

- N-H Stretch: The broad absorption in the high-frequency region is characteristic of the N-H stretching vibration of the indazole ring.

- **Aromatic Ring Stretches:** The absorptions in the 1470-1620 cm^{-1} region are typical for the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings.
- **C-F and C-Cl Stretches:** The strong absorptions in the fingerprint region are indicative of the carbon-fluorine and carbon-chlorine stretching vibrations, respectively.

Experimental Protocol: FT-IR Spectroscopy

- **Sample Preparation:** For a solid sample, the Attenuated Total Reflectance (ATR) technique is convenient. Place a small amount of the solid sample directly on the ATR crystal.
- **Instrumentation:** A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
- **Acquisition:**
 - Collect a background spectrum of the clean ATR crystal.
 - Collect the sample spectrum.
 - Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .
- **Processing:** The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.



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Figure 3: Workflow for FT-IR analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. Electron Ionization (EI) is a common technique for volatile small molecules. [8][9][10][11][12] Table 5: Predicted Mass Spectrum Data (Electron Ionization)

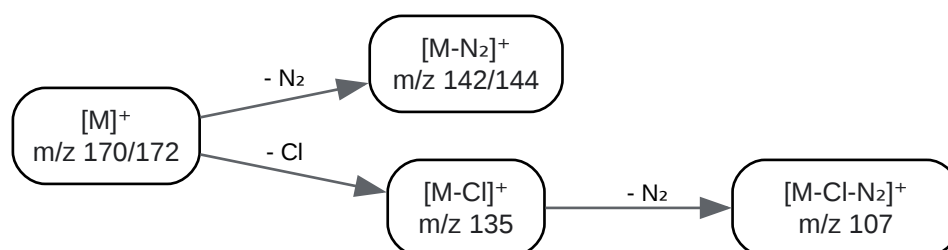
m/z	Predicted Relative Intensity (%)	Assignment
170/172	100/33	[M]⁺ (Molecular Ion)
142/144	20	[M-N ₂] ⁺
135	15	[M-Cl] ⁺

| 107 | 25 | [M-Cl-N₂]⁺ |

Disclaimer: This data is predicted by computational methods and is intended for illustrative purposes.

Interpretation and Rationale:

- **Molecular Ion:** The molecular ion peak ([M]⁺) is expected at m/z 170. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), an M+2 peak at m/z 172 with approximately one-third the intensity of the molecular ion peak is a characteristic feature.
- **Fragmentation:** Common fragmentation pathways for indazoles involve the loss of a molecule of nitrogen (N₂), leading to a fragment at m/z 142/144. Loss of the chlorine atom would result in a fragment at m/z 135.



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Figure 4: Predicted mass spectrometry fragmentation pathway.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC) for volatile samples.
- **Ionization:** The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z .

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **4-Chloro-5-fluoro-1H-indazole**. The detailed analysis of the predicted ^1H , ^{13}C , and ^{19}F NMR, IR, and MS spectra, along with standardized experimental protocols, serves as a valuable resource for researchers working with this compound. The interpretations, grounded in fundamental spectroscopic principles and comparisons with related structures, offer a solid framework for the structural verification and characterization of this important halogenated indazole derivative. As experimental data becomes available, it will be interesting to compare it with the predictions outlined in this guide, further refining our understanding of the structure-property relationships in this class of molecules.

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- To cite this document: BenchChem. [A Comprehensive Spectroscopic Guide to 4-Chloro-5-fluoro-1H-indazole]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1430250/docs#a-comprehensive-spectroscopic-guide-to-4-chloro-5-fluoro-1h-indazole\]](https://www.benchchem.com/product/b1430250/docs#a-comprehensive-spectroscopic-guide-to-4-chloro-5-fluoro-1h-indazole)

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